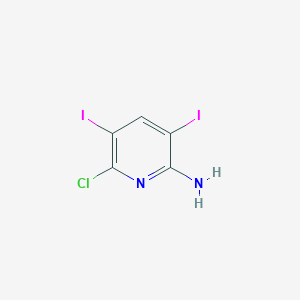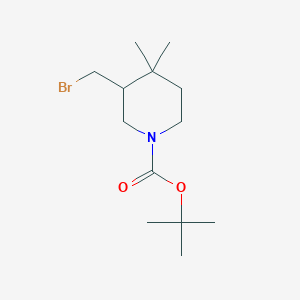
Tert-butyl 3-(bromomethyl)-4,4-dimethylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular weight of Tert-butyl 3-(bromomethyl)-4,4-dimethylpiperidine-1-carboxylate is 264.16 . The molecular structure of this compound is not explicitly provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3 . The boiling point is 300.1±15.0 °C at 760 mmHg . The compound has a molar refractivity of 59.3±0.3 cm3 . It has 3 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds .Applications De Recherche Scientifique
Synthesis of Piperidine Derivatives
Tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone reacts with various agents to form tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, useful for synthesizing diverse piperidine derivatives. This process exhibits high stereoselectivity and yields stereochemically homogeneous N-unsubstituted fused bicyclic systems, important in the synthesis of piperidine derivatives fused with oxygen heterocycles (Moskalenko & Boev, 2014).
Halomethyl Derivatives of Carboxylic Acids
Halomethyl derivatives of 3- and 4-(dialkoxyphosphorylmethyl)-5-tert-butylfuran-2-carboxylic acid react with nucleophilic agents to form substitution products. These reactions demonstrate the versatility of tert-butyl compounds in creating organophosphorus derivatives, which are valuable in synthetic chemistry (Pevzner, 2003).
Synthesis of Novel Protein Tyrosine Kinase Inhibitors
Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a critical intermediate in synthesizing novel protein tyrosine kinase inhibitors like CP-690550. The synthesis process involves multiple steps, starting from 4-methylpyridinium and yielding high overall efficiency. This showcases the compound's role in the development of new pharmaceuticals (Xin-zhi, 2011).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds such as tert-butyl bromoacetate have been used as building blocks in the synthesis of model n-substituted oligoglycines .
Mode of Action
Bromomethyl groups in similar compounds often act as alkylating agents, reacting with nucleophilic sites in biological molecules .
Biochemical Pathways
Bromomethyl compounds are often involved in carbon-carbon bond formation reactions, such as the suzuki–miyaura coupling .
Propriétés
IUPAC Name |
tert-butyl 3-(bromomethyl)-4,4-dimethylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24BrNO2/c1-12(2,3)17-11(16)15-7-6-13(4,5)10(8-14)9-15/h10H,6-9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRGCRBBRLQQLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1CBr)C(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2412475.png)
![1-(2,4-difluorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2412477.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2412478.png)
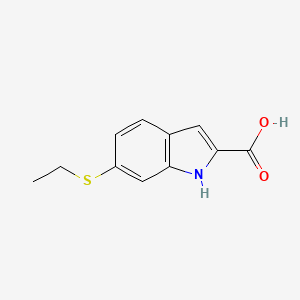
![1-Methyl-6-oxo-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridazine-3-carboxamide](/img/structure/B2412481.png)
![(3As,7aS)-2-(3-azidopropanoyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/structure/B2412485.png)
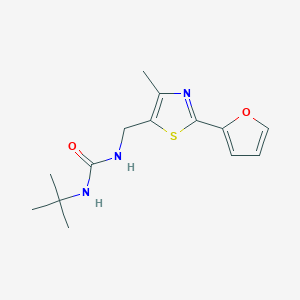
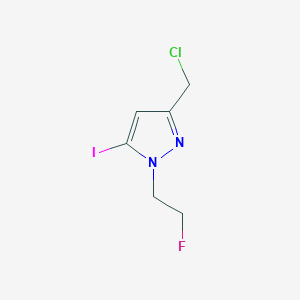
![3-(2-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2412489.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylbutanamide](/img/structure/B2412491.png)
![2-[5-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2412494.png)
![3-[(2,6-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B2412495.png)
![3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2412497.png)
